Cas no 75969-83-4 (CANTHIN-6-ONE, 11-HYDROXY-)

CANTHIN-6-ONE, 11-HYDROXY- Chemical and Physical Properties
Names and Identifiers
-
- CANTHIN-6-ONE, 11-HYDROXY-
- 11-Hydroxycanthin-6-one
- 11-hydroxy-canthin-6-one
- Amalorin
- CANTHIN-6-ONE,11-HYDROXY
- HMS2268C24
- FS-7526
- SMR001215921
- DTXSID50320200
- HY-116786
- CHEBI:715
- AKOS040760914
- 11-hydroxy-1,6-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-3,5,7,9(16),10(15),11,13-heptaen-2-one
- 1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),7,9,12,14-hexaene-2,11-dione
- E88906
- Q27105336
- NSC-356209
- CS-0066515
- CHEMBL504142
- 75969-83-4
- NSC356209
- CHEBI:165177
- AC1L7M1T
- MLS000574959
- C09212
-
- Inchi: InChI=1S/C14H8N2O2/c17-11-3-1-2-10-13(11)8-6-7-15-9-4-5-12(18)16(10)14(8)9/h1-7,15H
- InChI Key: IZNXKZBIIFOWPU-UHFFFAOYSA-N
- SMILES: C1=CC(=O)C2=C3C=CNC4=C3N(C2=C1)C(=O)C=C4
Computed Properties
- Exact Mass: 236.05900
- Monoisotopic Mass: 236.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 699
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.4Ų
- XLogP3: 0.4
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.53±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 327-329 ºC
- Solubility: Very slightly soluble (0.61 g/l) (25 º C),
- PSA: 54.60000
- LogP: 2.14430
CANTHIN-6-ONE, 11-HYDROXY- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN92125-5mg |
11-Hydroxycanthin-6-one |
75969-83-4 | >=98% | 5mg |
$413 | 2023-09-19 | |
TargetMol Chemicals | TN2583-5 mg |
11-Hydroxycanthin-6-one |
75969-83-4 | 98% | 5mg |
¥ 2,350 | 2023-07-11 | |
TargetMol Chemicals | TN2583-1 ml * 10 mm |
11-Hydroxycanthin-6-one |
75969-83-4 | 1 ml * 10 mm |
¥ 8100 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2583-1 mL * 10 mM (in DMSO) |
11-Hydroxycanthin-6-one |
75969-83-4 | 1 mL * 10 mM (in DMSO) |
¥ 1650 | 2023-09-08 | ||
ChemFaces | CFN92125-5mg |
11-Hydroxycanthin-6-one |
75969-83-4 | >=98% | 5mg |
$413 | 2021-07-22 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2583-5 mg |
11-Hydroxycanthin-6-one |
75969-83-4 | 5mg |
¥4336.00 | 2022-04-26 | ||
TargetMol Chemicals | TN2583-5mg |
11-Hydroxycanthin-6-one |
75969-83-4 | 5mg |
¥ 6750 | 2024-07-20 | ||
A2B Chem LLC | AH59768-5mg |
11-Hydroxycanthin-6-one |
75969-83-4 | ≥98% | 5mg |
$677.00 | 2024-04-19 |
CANTHIN-6-ONE, 11-HYDROXY- Related Literature
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Related Categories
- Natural Products and Extracts Plant Extracts Plant based Pierreodendron africanum
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Indolonaphthyridine alkaloids Indolonaphthyridine alkaloids
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Indolonaphthyridine alkaloids
Additional information on CANTHIN-6-ONE, 11-HYDROXY-
Introduction to CANTHIN-6-ONE, 11-HYDROXY- (CAS No. 75969-83-4)
CANTHIN-6-ONE, 11-HYDROXY-, identified by the Chemical Abstracts Service Number (CAS No.) 75969-83-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, belonging to the class of oxo derivatives, has garnered attention due to its unique structural properties and potential biological activities. The presence of both a carbonyl group at the 6-position and a hydroxyl group at the 11-position imparts distinct reactivity and functionality, making it a valuable scaffold for further chemical modifications and pharmacological exploration.
The compound’s structure is characterized by a rigid bicyclic framework, which is a common motif in natural products and synthetic intermediates. This framework provides a stable backbone for functionalization, allowing chemists to tailor its properties for specific applications. The 11-hydroxy substituent, in particular, plays a crucial role in modulating the compound’s interactions with biological targets. Hydroxyl groups are well-known for their ability to form hydrogen bonds, a key interaction mechanism in many biological processes. This feature makes CANTHIN-6-ONE, 11-HYDROXY- a promising candidate for developing molecules that can interact with proteins or enzymes in a highly specific manner.
In recent years, there has been growing interest in exploring the pharmacological potential of CANTHIN-6-ONE, 11-HYDROXY-. Initial studies have suggested that this compound may exhibit properties relevant to inflammation modulation and immune response regulation. The oxo group at the 6-position can participate in various chemical reactions, including condensation and oxidation processes, which are often employed in drug design to enhance bioavailability and metabolic stability. Furthermore, the hydroxyl group at the 11-position can serve as a site for further derivatization, allowing researchers to create analogs with enhanced efficacy or improved pharmacokinetic profiles.
One of the most compelling aspects of CANTHIN-6-ONE, 11-HYDROXY- is its potential as a lead compound for drug discovery. The combination of structural features makes it an attractive candidate for virtual screening and high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents. Computational modeling studies have begun to shed light on how this molecule might interact with biological targets such as kinases and transcription factors. These interactions are critical for understanding its mechanism of action and for designing derivatives that can improve therapeutic outcomes.
Recent advancements in synthetic chemistry have enabled more efficient routes to CANTHIN-6-ONE, 11-HYDROXY-, making it more accessible for research purposes. Techniques such as asymmetric synthesis and catalytic hydrogenation have been employed to enhance yield and purity. These improvements are essential for conducting detailed biological evaluations without compromising on quality. The ability to produce this compound reliably and in sufficient quantities has accelerated its adoption in both academic and industrial research settings.
The biological activity of CANTHIN-6-ONE, 11-HYDROXY- has been explored in several preclinical models. Initial findings indicate that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways involved in inflammation. Additionally, studies suggest that this compound could influence immune cell function, potentially making it useful in treating autoimmune disorders or enhancing vaccine efficacy. These preliminary results are promising but require further validation through rigorous clinical trials.
From a chemical biology perspective, CANTHIN-6-ONE, 11-HYDROXY- serves as an excellent model system for studying molecular recognition processes. Its unique structural features provide insights into how small molecules can interact with biological targets at the atomic level. This information is invaluable for designing drugs that not only bind effectively but also exhibit optimal pharmacokinetic properties. The study of such compounds contributes to our fundamental understanding of drug-receptor interactions and helps inform future drug development strategies.
The synthesis of derivatives of CANTHIN-6-ONE, 11-HYDROXY-* is an active area of research aimed at optimizing its therapeutic potential. By introducing additional functional groups or altering the stereochemistry of existing ones, chemists can fine-tune the molecule’s properties to enhance its bioactivity or reduce side effects. For instance, modifications at the hydroxyl group have shown promise in improving solubility and metabolic stability while maintaining or increasing potency against target enzymes.
The role of computational methods in studying CANTHIN-6-*ONE, 11-HYDROXY-* cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided detailed insights into how this compound behaves within biological systems. These computational approaches complement experimental data by allowing researchers to predict binding affinities, identify key interaction residues, and visualize molecular conformations in real time. Such tools are indispensable for guiding experimental design and optimizing drug candidates.
In conclusion, CANTHIN-*6-*ONE, 11-HYDROXY-* (CAS No., 75969*83*4) represents a fascinating subject of study with significant potential in pharmaceutical research.* Its unique structural features,* combined with promising preliminary biological activity,* make it an attractive scaffold for further exploration.* As synthetic methods improve*and computational tools become more sophisticated,*the future looks bright for harnessing*the full therapeutic potential*of this remarkable compound.* Continued research*will undoubtedly uncover new applications*and deepen our understanding*of its mechanisms of action.*
75969-83-4 (CANTHIN-6-ONE, 11-HYDROXY-) Related Products
- 2679817-91-3(rac-(2R,3S)-2-(acetamidomethyl)oxolane-3-carboxylic acid)
- 123154-24-5(Sodium 3-formylindol-1-ide)
- 1341082-47-0(2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethylamine)
- 2639451-56-0(tert-butyl 6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate)
- 1339248-04-2(6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one)
- 1789165-52-1(Carbamic acid, N-(5-bromo-2-pyrimidinyl)-, phenylmethyl ester)
- 1707585-92-9(6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine)
- 887205-38-1(3,4-dimethyl-N-1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylbenzamide)
- 1805762-93-9(1-Bromo-1-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one)
- 2172278-81-6(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2,5-oxadiazole-3-amidocyclobutane-1-carboxylic acid)




